molecular formula C26H26N4O2 B2976617 N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941977-15-7

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No. B2976617
M. Wt: 426.52
InChI Key: WPVLUPCYWVEBMJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common name, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance.



Synthesis Analysis

The synthesis of a compound refers to the process(es) used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that the compound undergoes, the products formed, and the conditions required for the reactions are all part of this analysis.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

Spectroscopic Properties and Molecular Structure

A study explored the structures and spectroscopic properties of styrylquinolinium dyes, including compounds related to N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide. These compounds were analyzed using various methods like X-ray diffraction, IR and Raman spectroscopy, UV–Vis, and fluorescence spectroscopy, revealing insights into their molecular structures and electronic properties (Bakalska et al., 2017).

Fluorescent Probes and Light Shifting

Research on derivatives of naphthalene and quinoline, similar to the structure of interest, has demonstrated their potential as fluorescent probes. These compounds exhibit bright fluorescence and are useful in the development of fluorescent markers for biomedical applications due to their unique spectral properties (Galunov et al., 2003).

Antineoplastic Activity

Compounds structurally related to N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide have been synthesized and evaluated for their antineoplastic activity. Such compounds have shown potential as leads for developing novel chemotherapeutic agents, indicating the relevance of these molecular structures in cancer research (Aly et al., 2018).

Application in OLEDs

The study of naphthalimide derivatives has shown their utility in organic light-emitting diode (OLED) applications. These compounds, with a structure akin to the chemical , exhibit properties conducive to use in standard-red OLEDs, demonstrating the material science applications of such molecular frameworks (Luo et al., 2015).

Photoinitiators in Polymer Chemistry

Naphthalimide derivatives have been used as photoinitiators for free radical or cationic photopolymerization, especially under LED irradiation. This application in polymer chemistry highlights the versatility of such compounds in industrial and material science contexts (Zhang et al., 2018).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It could include toxicity levels, environmental impact, handling precautions, and disposal methods.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future.


Please consult with a professional chemist or a relevant expert for accurate information and always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-17-15-23(21-12-6-7-14-22(21)28-17)29-26(32)25(31)27-16-24(30(2)3)20-13-8-10-18-9-4-5-11-19(18)20/h4-15,24H,16H2,1-3H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVLUPCYWVEBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CC4=CC=CC=C43)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

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